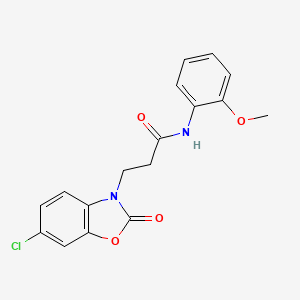
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide, also known as Compound A, is a synthetic compound with potential therapeutic applications in various fields of medicine. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. Specifically, 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response, as well as the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In animal models, 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, its synthetic route is relatively straightforward and can be easily scaled up for larger quantities. However, one limitation is the lack of clinical data on the safety and efficacy of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A in humans, which limits its potential for clinical translation.
Orientations Futures
Future research on 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A should focus on further elucidating its mechanism of action and identifying potential therapeutic applications in various fields of medicine. Specifically, research should focus on conducting preclinical studies to evaluate the safety and efficacy of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A in animal models of various diseases, as well as conducting clinical trials to evaluate its potential for clinical translation. Additionally, research should focus on developing more efficient and cost-effective synthetic routes for 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A.
Méthodes De Synthèse
The synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A involves a multi-step process that includes the reaction of 2-aminobenzoxazole with 2-methoxybenzaldehyde, followed by the reaction of the resulting product with chloroacetyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Research has shown that 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-14-5-3-2-4-12(14)19-16(21)8-9-20-13-7-6-11(18)10-15(13)24-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJOTWDEAWSLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5313173.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide](/img/structure/B5313181.png)
![4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole](/img/structure/B5313193.png)
![2-butyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313201.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313212.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5313216.png)
![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5313230.png)

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)
![[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5313255.png)